![molecular formula C16H17FN2O2 B7504839 [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone, also known as FMPFM, is a novel compound with potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is its high selectivity for the dopamine D2 receptor and 5-HT1A receptor. This selectivity reduces the risk of off-target effects and enhances the specificity of this compound's actions. However, this compound's limited solubility in water and other polar solvents can pose challenges for its use in certain experimental settings.
Orientations Futures
Future research on [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, the development of more efficient synthesis methods and modifications of this compound's chemical structure could lead to the discovery of new compounds with enhanced pharmacological properties. Finally, the evaluation of this compound's safety and efficacy in human clinical trials could pave the way for its use as a therapeutic agent for various psychiatric disorders.
Méthodes De Synthèse
The synthesis of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone involves a multistep process that begins with the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with furan-3-carboxaldehyde to produce this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has potential applications in scientific research as it has been shown to exhibit antipsychotic and antidepressant-like effects in animal models. It has also been demonstrated to have anxiolytic and analgesic properties. This compound's potential as a therapeutic agent for the treatment of various psychiatric disorders is an area of active research.
Propriétés
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-4-2-1-3-13(15)11-18-6-8-19(9-7-18)16(20)14-5-10-21-12-14/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDCXZJRXEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

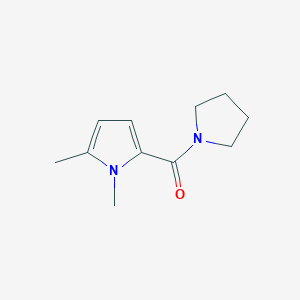
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)
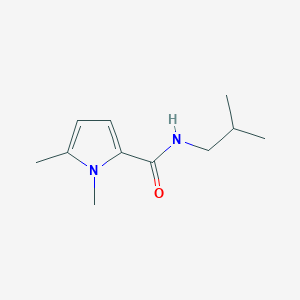

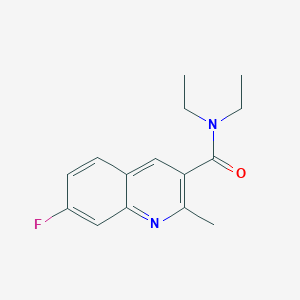
![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
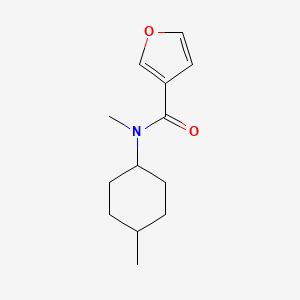
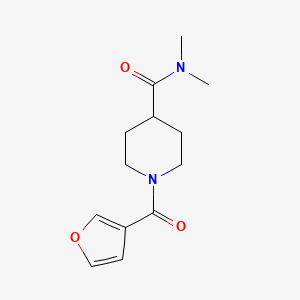
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

